REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH3:13].C([Li])CCC.[B:19](OC(C)C)([O:24]C(C)C)[O:20]C(C)C.CN(CCN(C)C)C>C1(C)C=CC=CC=1>[F:11][C:5]1[C:6]([CH:8]([CH3:10])[CH3:9])=[CH:7][C:2]([B:19]([OH:24])[OH:20])=[C:3]([O:12][CH3:13])[CH:4]=1
|
Name
|
|
Quantity
|
10.44 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)C(C)C)F)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
16.36 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.53 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
After stirring at the same temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with 3M H2SO4 (45 ml)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1C(C)C)B(O)O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |